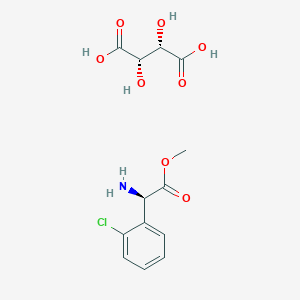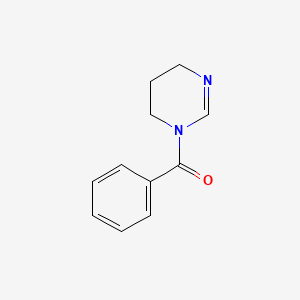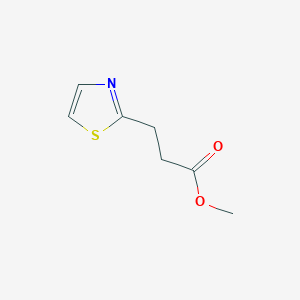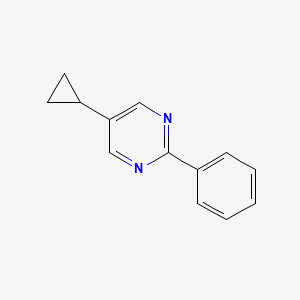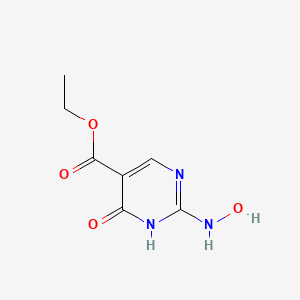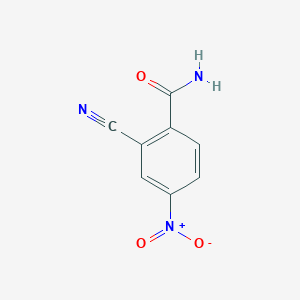
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a butylthio group and an ethyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with butyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole attacks the butyl halide, resulting in the formation of the butylthio derivative.
Reaction Conditions:
Reagents: 4-amino-3-mercapto-5-ethyl-1,2,4-triazole, butyl halide (e.g., butyl bromide or butyl chloride)
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Temperature: Typically conducted at elevated temperatures (80-100°C)
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in coordination chemistry for the development of novel catalysts.
Material Science: Incorporated into polymer matrices to enhance material properties.
Biology
Antimicrobial Agents: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Enzyme Inhibition: Studied for its ability to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Anticancer Research: Evaluated for its cytotoxic effects on cancer cell lines, showing promise as a potential anticancer agent.
Drug Development: Explored as a scaffold for the design of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to specific receptors, modulating their activity.
Pathways Involved
Apoptosis: Induction of apoptosis in cancer cells through the activation of caspases and other apoptotic proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) leading to oxidative stress and cell death in microbial cells.
Vergleich Mit ähnlichen Verbindungen
3-(Butylthio)-5-ethyl-4H-1,2,4-triazol-4-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds
3-(Methylthio)-5-ethyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methylthio group instead of a butylthio group.
3-(Butylthio)-5-methyl-4H-1,2,4-triazol-4-amine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
Butylthio Group: The presence of a butylthio group provides unique steric and electronic properties, influencing its reactivity and biological activity.
Ethyl Group: The ethyl group contributes to the compound’s overall lipophilicity and pharmacokinetic properties.
Eigenschaften
Molekularformel |
C8H16N4S |
|---|---|
Molekulargewicht |
200.31 g/mol |
IUPAC-Name |
3-butylsulfanyl-5-ethyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C8H16N4S/c1-3-5-6-13-8-11-10-7(4-2)12(8)9/h3-6,9H2,1-2H3 |
InChI-Schlüssel |
MSFLCSFUTMDFKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NN=C(N1N)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)

